1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring attached to a carboxylic acid group and a pyrazole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the attachment of the cyclobutane ring through a series of organic reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-Dimethylpyrazole-4-boronic acid: This compound shares the pyrazole ring structure but differs in the presence of a boronic acid group instead of the cyclobutane carboxylic acid.
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid: This compound has an isoxazole ring attached to the pyrazole ring, highlighting structural diversity.
Uniqueness: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(6-11-12(7)2)10(9(13)14)4-3-5-10/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
GRGQKLBHKLFJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.